molecular formula C9H14BrN5 B1284447 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine CAS No. 893612-12-9

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Cat. No. B1284447
CAS RN: 893612-12-9
M. Wt: 272.15 g/mol
InChI Key: IXVFIGMMPKAQFO-UHFFFAOYSA-N
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Description

“5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine” is a chemical compound that belongs to the pyrazine family . It is a heterocyclic organic compound with a molecular formula of C9H14BrN5. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Synthesis Analysis

Pyrazole derivatives, which include “5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine”, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one study synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine” can be represented by the formula C9H14BrN5 . The presence of the pyrazine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazine systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile and Efficient Synthesis : The compound 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is involved in facile and efficient synthetic schemes. For instance, the synthesis of 2-bromo-5-methyl pyrazine, a related compound, has been described using a process that converts 5-methylpyrazine-2-carboxylic acid to the corresponding amide, which upon Hofmann degradation produces the amine compound. This amine compound is then diazotized and brominated to produce the targeted compound (Madhusudhan, Vysabhattar, Reddy, & Narayana, 2009).

  • Applications in Heterocyclic Synthesis : This compound is also used in the synthesis of various heterocyclic compounds. For example, a series of 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines have been prepared from similar compounds, demonstrating its utility in the creation of diverse molecular structures (Barlin & Ireland, 1984).

  • Inhibitor Synthesis : It has been used in synthesizing new derivatives which function as inhibitors. For instance, new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) have been evaluated as potential inhibitors of 15-lipoxygenase, highlighting its importance in medicinal chemistry (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

  • Nonlinear Optical Properties : The compound has been involved in the synthesis of pyrazine analogs whose electronic and nonlinear optical properties have been studied. This includes considerations of various reactivity parameters, demonstrating its relevance in the field of materials science and optoelectronics (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

  • Coordination Polymers : It has been utilized in the synthesis of coordination polymers. Two 1D-coordination polymers containing a similar compound have been synthesized and structurally determined, showing its applicability in the field of inorganic chemistry and materials science (Mirzaei, Eshtiagh-hosseini, Hassanpoor, Szymańska-Buzar, Mague, Korabik, & Kochel, 2012).

  • Color Tuning in Iridium Complexes : The compound plays a role in color tuning of iridium tetrazolate complexes. It has been used in the synthesis and characterization of such complexes, showing its potential in applications like organic light-emitting devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

properties

IUPAC Name

5-bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN5/c1-6-5-15(3-2-12-6)9-8(11)13-4-7(10)14-9/h4,6,12H,2-3,5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFIGMMPKAQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587508
Record name 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

CAS RN

893612-12-9
Record name 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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